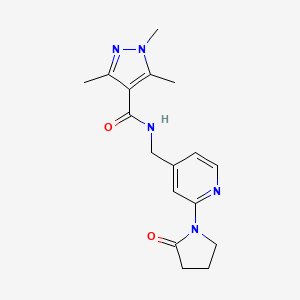

1,3,5-trimethyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-1H-pyrazole-4-carboxamide

Description

1,3,5-Trimethyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-1H-pyrazole-4-carboxamide is a complex organic compound characterized by its intricate molecular structure

Properties

IUPAC Name |

1,3,5-trimethyl-N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]pyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O2/c1-11-16(12(2)21(3)20-11)17(24)19-10-13-6-7-18-14(9-13)22-8-4-5-15(22)23/h6-7,9H,4-5,8,10H2,1-3H3,(H,19,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHFDYCYWCLUMOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)C(=O)NCC2=CC(=NC=C2)N3CCCC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrrolidin-2-one core. One common approach is the cyclization of gamma-butyrolactone with ammonia or primary amines

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing pyrazole structures. For instance, derivatives of pyrazole have shown significant cytotoxic activity against various cancer cell lines. The incorporation of the oxopyrrolidine and pyridine groups may enhance this activity by improving solubility and bioavailability .

Antioxidant Properties

Research indicates that pyrazole derivatives can act as potent antioxidants. Compounds with similar structures have demonstrated the ability to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases . The specific compound discussed may exhibit similar antioxidant capabilities due to its structural features.

Neuroprotective Effects

The presence of the pyridine ring suggests potential neuroprotective effects. Compounds with similar configurations have been studied for their ability to modulate neurotransmitter systems and protect neuronal cells from damage associated with neurodegenerative diseases . This makes the compound a candidate for further exploration in treating conditions like Alzheimer’s disease.

Enzyme Inhibition

The compound's structure allows it to interact with various enzymes, potentially inhibiting their activity. For example, pyrazole derivatives have been identified as inhibitors of certain phosphodiesterases (PDEs), which play a role in cellular signaling pathways . This inhibition can lead to therapeutic effects in conditions like cognitive disorders.

Antimicrobial Activity

The antimicrobial properties of related compounds have been documented, with studies showing effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli. The unique combination of functional groups in this compound could enhance its antimicrobial efficacy .

Synthesis and Characterization

A study focused on synthesizing new pyrazole derivatives demonstrated successful characterization through various spectroscopic methods (NMR, IR). These derivatives exhibited promising biological activities, indicating that modifications to the pyrazole structure can yield compounds with enhanced therapeutic potentials .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with target proteins. Such studies provide insights into the mechanism of action and help identify potential therapeutic targets in diseases like cancer and neurodegeneration .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Piracetam: A well-known nootropic agent with similar pyrrolidin-2-one structure.

Phenylpiracetam: A derivative of piracetam with additional phenyl group, known for its enhanced effects.

Other Pyrazole Derivatives: Various pyrazole derivatives with different substituents and biological activities.

Uniqueness: 1,3,5-Trimethyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-1H-pyrazole-4-carboxamide stands out due to its unique combination of functional groups and potential applications. Its structural complexity and diverse reactivity make it a valuable compound for research and development.

Biological Activity

1,3,5-trimethyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-1H-pyrazole-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives possess significant anti-inflammatory properties. For instance, compounds similar to this compound have shown inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In studies, certain pyrazole derivatives achieved up to 85% inhibition of TNF-α at concentrations as low as 10 µM compared to standard drugs like dexamethasone .

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Concentration (µM) |

|---|---|---|---|

| Dexamethasone | 76% | 86% | 1 |

| Pyrazole Derivative | 61–85% | 76–93% | 10 |

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial efficacy. Various studies have reported that pyrazole derivatives exhibit activity against a range of bacteria and fungi. For example, a related pyrazole compound demonstrated significant antibacterial activity against E. coli, S. aureus, and Klebsiella pneumonia with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 15 |

| S. aureus | 20 |

| Klebsiella pneumonia | 25 |

3. Anticancer Activity

In vitro studies have shown that certain pyrazole-based compounds can induce apoptosis in cancer cells. The mechanism often involves the inhibition of specific signaling pathways associated with cell proliferation and survival. For instance, some derivatives have been found to inhibit the growth of human leukemic T-cells at nanomolar concentrations .

Case Studies

Several studies have highlighted the biological potential of pyrazole derivatives:

- Selvam et al. synthesized a series of pyrazole derivatives showing promising monoamine oxidase B (MAO-B) inhibitory activity alongside anti-inflammatory effects comparable to indomethacin .

- Burguete et al. explored the antibacterial properties of novel pyrazoles and noted that modifications in the amide linkage significantly enhanced antimicrobial activity against various pathogens .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,3,5-trimethyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-1H-pyrazole-4-carboxamide?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole core. For example, coupling reactions using K₂CO₃ in DMF under room-temperature stirring (24–48 hours) are effective for introducing substituents like the 2-oxopyrrolidinylpyridinylmethyl group . Key steps include:

- Nucleophilic substitution : Reacting 5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol with alkyl halides.

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency by stabilizing intermediates .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) is recommended for isolating high-purity products.

Q. How can researchers characterize the structural and physicochemical properties of this compound?

- Methodological Answer : Use a combination of:

- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methyl groups on pyrazole and pyrrolidone rings) .

- Mass spectrometry (HRMS) : For molecular weight validation (expected deviation < 2 ppm).

- Thermal analysis : Differential scanning calorimetry (DSC) to determine melting points (e.g., pyrazole-carboxamides often melt between 178–247°C, depending on substituents) .

Q. What solvents and reaction conditions are critical for maintaining stability during synthesis?

- Methodological Answer :

- Solvent selection : DMF or acetonitrile is preferred for polar intermediates; avoid protic solvents to prevent hydrolysis of the carboxamide group .

- Temperature control : Reactions involving pyrrolidone or pyridine moieties require mild temperatures (20–40°C) to avoid side reactions like retro-aldol cleavage .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

- Methodological Answer :

- Molecular docking : Use software like AutoDock Vina to simulate binding affinity with targets (e.g., kinases or GPCRs). The pyrrolidone and pyridine groups may form hydrogen bonds with catalytic residues .

- QSAR studies : Correlate substituent electronic effects (e.g., methyl groups) with activity trends observed in analogues (e.g., pyrazolo[3,4-b]pyridines) .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and endpoint measurements (e.g., IC₅₀ vs. EC₅₀).

- Metabolic stability testing : Use liver microsomes to assess if discrepancies arise from differential metabolism of the pyrrolidone ring .

Q. How can regioselectivity be controlled during functionalization of the pyrazole ring?

- Methodological Answer :

- Directing groups : Introduce temporary protecting groups (e.g., Boc) on the pyrazole nitrogen to direct electrophilic substitution to the 4-position .

- Catalytic methods : Pd-catalyzed C–H activation for selective coupling at the 3- or 5-position of the pyridine moiety .

Q. What experimental approaches optimize the compound’s stability under physiological conditions?

- Methodological Answer :

- pH-dependent degradation studies : Use buffer solutions (pH 1–10) to identify labile bonds (e.g., the carboxamide linkage).

- Lyophilization : Improve shelf life by formulating as a lyophilized powder, as seen with structurally similar pyrazolo-pyridines .

Q. How do structural modifications (e.g., methyl groups) influence SAR in kinase inhibition?

- Methodological Answer :

- Methyl scanning : Systematically replace methyl groups with hydrogen or halogens to map steric and electronic effects.

- Kinase profiling : Compare inhibition of CDK2 vs. JAK2 using modified analogues; methyl groups at the 1,3,5-positions may enhance hydrophobic interactions in ATP-binding pockets .

Q. What crystallography techniques elucidate the compound’s 3D conformation?

- Methodological Answer :

- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (solvent: chloroform/methanol). The 2-oxopyrrolidinyl group may adopt a planar conformation, impacting target binding .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O bonds) critical for crystal packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.